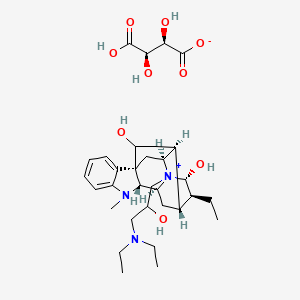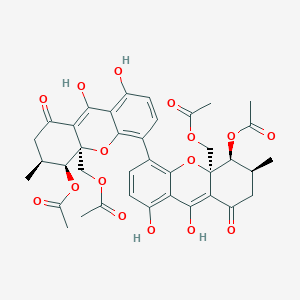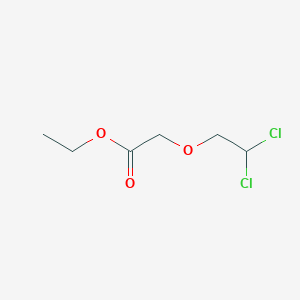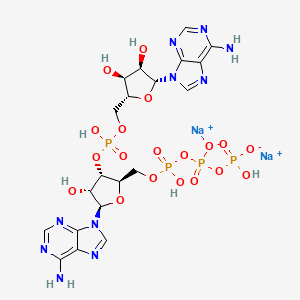
Detajmium (L-tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Detajmium (L-tartrate) is an anti-arrhythmic compound known for its ability to block sodium channels with an extremely long recovery from use-dependent sodium channel block . This compound is primarily used in research settings to study its effects on cardiac tissues and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Detajmium (L-tartrate) involves multiple steps, starting with the preparation of the base compound Detajmium. The compound is then reacted with L-tartaric acid to form the L-tartrate salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods
Industrial production of Detajmium (L-tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and yield. The production is carried out in controlled environments to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Detajmium (L-tartrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Detajmium (L-tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sodium channel blocking mechanisms and to develop new anti-arrhythmic drugs.
Biology: Investigated for its effects on cardiac tissues and its potential to modulate ion channels.
Medicine: Explored for its therapeutic potential in treating arrhythmias and other cardiac conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of Detajmium (L-tartrate) involves its ability to block sodium channels in cardiac tissues. By binding to these channels, the compound prevents the influx of sodium ions, thereby stabilizing the cardiac cell membrane and reducing the likelihood of arrhythmias. This action is highly specific and involves multiple molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another sodium channel blocker used as a local anesthetic and anti-arrhythmic agent.
Procainamide: An anti-arrhythmic drug that also blocks sodium channels but with different pharmacokinetics.
Quinidine: A sodium channel blocker with additional effects on potassium channels.
Uniqueness of Detajmium (L-tartrate)
Detajmium (L-tartrate) is unique due to its extremely long recovery time from use-dependent sodium channel block, making it particularly effective in stabilizing cardiac tissues over extended periods. This property distinguishes it from other sodium channel blockers, which may have shorter durations of action .
Properties
Molecular Formula |
C31H47N3O9 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,17S)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18-,21-,22-,23-,24-,25?,26+,27+,30?;1-,2-/m01/s1 |
InChI Key |
NXAWWUAMFJNVMF-ACXFMDDFSA-M |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2C5O)[N+]3([C@@H]1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)


![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)




![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)
